1-(4-Phenylpiperazin-1-yl)-4-(phenylthio)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Phenylpiperazin-1-yl)-4-(phenylthio)butan-1-one, also known as PBTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PBTB belongs to the class of piperazine derivatives and has been shown to exhibit a range of biological activities, including anti-inflammatory, antitumor, and neuroprotective properties.
Wissenschaftliche Forschungsanwendungen
Sigma Receptor Ligands
Research on 4-phenylpiperazine derivatives, such as 1-(4-Phenylpiperazin-1-yl)-4-(phenylthio)butan-1-one, has primarily focused on their affinity and selectivity towards sigma receptors. Perregaard et al. (1995) synthesized a series of phenylpiperazine compounds showing high affinity for both sigma 1 and sigma 2 binding sites. These compounds also interact with serotonin 5-HT1A and 5-HT2A, dopamine D2, and adrenergic alpha 1 receptors. The introduction of specific substituents enhanced the selectivity for sigma 2 receptors, indicating potential for developing selective sigma 2 ligands. This research underscores the role of structural modifications in tuning receptor affinity and selectivity, suggesting applications in designing ligands for neurological research and potential therapeutic interventions (Perregaard, Moltzen, Meier, & Sanchez, 1995).
Anticonvulsant Agents
Kamiński et al. (2015) explored the anticonvulsant activities of new hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, incorporating 1-(4-phenylpiperazin-1-yl) units. These hybrids demonstrated broad-spectrum anticonvulsant activity in preclinical models, showcasing the therapeutic potential of 4-phenylpiperazine derivatives in epilepsy treatment. The study highlights the importance of integrating known antiepileptic drug fragments to develop new agents with improved efficacy and safety profiles (Kamiński, Zagaja, Łuszczki, Rapacz, Andres-Mach, Latacz, & Kieć‐Kononowicz, 2015).
Magnetic Nanocatalysts
In the realm of catalysis, Pourghasemi Lati et al. (2018) reported the synthesis of silica-coated magnetic nanoparticles modified with 4-Propylpiperazine-1-yl units for catalyzing the preparation of 1-(benzothiazolylamino) phenylmethyl-2-naphthols. This study illustrates the application of phenylpiperazine derivatives in developing novel magnetic nanocatalysts, offering a sustainable and efficient approach to catalysis by enabling easy catalyst recovery and reuse (Pourghasemi Lati, Shirini, Alinia-Asli, & Rezvani, 2018).
Antimicrobial and Anticancer Activities
Rathinamanivannan et al. (2019) synthesized 1-(4,5-dihydro-5-phenyl-3-diphenylpyrazol-1-yl)butan-1-one derivatives and investigated their in silico and in vitro antimicrobial and anticancer activities. The study provides insights into the potential use of phenylpiperazine derivatives in developing new antimicrobial and anticancer agents, highlighting the versatility of these compounds in medicinal chemistry (Rathinamanivannan, Megha, Chinnamanayakar, Kumar, & Ezhilarasi, 2019).
Eigenschaften
IUPAC Name |
1-(4-phenylpiperazin-1-yl)-4-phenylsulfanylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS/c23-20(12-7-17-24-19-10-5-2-6-11-19)22-15-13-21(14-16-22)18-8-3-1-4-9-18/h1-6,8-11H,7,12-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWCCZXJFPCGKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCCSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.